(5E)-3-(2-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(2-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorobenzyl group, a methylthiophenyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-fluorobenzylamine and 5-methylthiophene-2-carbaldehyde, followed by cyclization to form the imidazolidine-2,4-dione core. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidazolidine-2,4-dione core to other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(5E)-3-(2-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(2-chlorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-(2-bromobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-(2-iodobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-3-(2-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the benzyl group can enhance its stability and bioactivity compared to its halogenated analogs.
Properties
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-6-7-12(22-10)8-14-15(20)19(16(21)18-14)9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBGLGEHFGIFY-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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